molecular formula C6H15NS B1202485 (S)-2-Amino-4-methyl-pentane-1-thiol CAS No. 88264-65-7

(S)-2-Amino-4-methyl-pentane-1-thiol

Cat. No. B1202485
CAS RN: 88264-65-7
M. Wt: 133.26 g/mol
InChI Key: GXEDNWSUKCJLLB-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical routes, including the use of tridentate-N2O ligands derived from pentane-2,4-dione and aliphatic α,ω-diamines, as described by Kwiatkowski et al. (1988). This process yields compounds with significant properties, such as magnetic susceptibility, indicating weak antiferromagnetic exchange within their structure (Kwiatkowski et al., 1988). Moreover, solvent-free thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as efficient and odorless thiol equivalents have been explored for the synthesis of related compounds (Lin et al., 2008).

Molecular Structure Analysis

Structural analyses of similar compounds, such as the crystal structure determination of 3-{[(4-aminopyridin-3-yl)amino]methylene}pentane-2,4-dione, provide insights into the molecular geometry and hydrogen bonding within these molecules (Opozda et al., 2006). These studies are crucial for understanding the molecular structure and potential reactivity of (S)-2-Amino-4-methyl-pentane-1-thiol.

Chemical Reactions and Properties

Research on the chemical reactions and properties of similar compounds reveals diverse reactivities and functionalities. For instance, the study of sterically hindered ketones showcases the influence of steric effects on chemical reactivity, which could be relevant for understanding the reactions involving (S)-2-Amino-4-methyl-pentane-1-thiol (Nakayama et al., 1991).

Physical Properties Analysis

The physical properties of related compounds, such as 2-Methyl-2,4-pentanediol, have been analyzed to understand their behavior in solution and potential applications. Anand et al. (2002) conducted a systematic analysis of the conformation and environment of MPD molecules bound to proteins, providing insights into solvent accessibility and protein stability implications (Anand et al., 2002).

Chemical Properties Analysis

Investigations into the chemical properties of structurally similar compounds have led to the discovery of novel reactivities and applications. For example, the synthesis and characterization of Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, indicating the diverse chemical functionalities that can be explored with (S)-2-Amino-4-methyl-pentane-1-thiol analogs (Basu Baul et al., 2009).

properties

IUPAC Name

(2S)-2-amino-4-methylpentane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEDNWSUKCJLLB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008046
Record name 2-Amino-4-methylpentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methyl-pentane-1-thiol

CAS RN

88264-65-7
Record name Leucinthiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methylpentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901008046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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